N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
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Overview
Description
N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of chemicals This compound is characterized by its complex structure, which includes a quinazoline core, dichlorophenyl group, methoxy group, and morpholinopropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichloronitrobenzene and a suitable nucleophile.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Morpholinopropoxy Side Chain: The morpholinopropoxy side chain can be attached through nucleophilic substitution reactions using 3-chloropropylmorpholine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to downstream effects on cellular pathways and processes, which may be beneficial in therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Similar to gefitinib, used as an EGFR inhibitor in cancer therapy.
Lapatinib: A quinazoline-based dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is unique due to its specific structural features, such as the dichlorophenyl group and morpholinopropoxy side chain, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.
Properties
Molecular Formula |
C22H24Cl2N4O3 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24Cl2N4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |
InChI Key |
VSKQQUAAWOVMOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl)OCCCN4CCOCC4 |
Origin of Product |
United States |
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